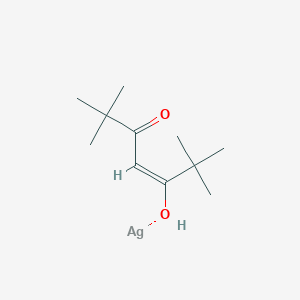

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is an organometallic compound sold by American Elements under the trade name AE Organometallics™ . It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is AgC11H19O2 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 and its electron configuration is [Kr]4d10 5s1 .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) is a gray powder . It has a molecular weight of 291.14 . The melting point is 178°C .Wissenschaftliche Forschungsanwendungen

Thin Film Deposition

This compound can be used in the deposition of thin films. Thin films are often used in the manufacturing of semiconductors, solar cells, and other electronic devices .

Industrial Chemistry

In industrial chemistry, this compound can serve as a catalyst for various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Pharmaceuticals

This compound can also find applications in the pharmaceutical industry . Organometallic compounds like this one are often used in the synthesis of complex organic molecules, which can be used in the development of new drugs.

LED Manufacturing

LEDs (Light Emitting Diodes) are widely used in various applications such as lighting, displays, and sensors. This compound can be used in the manufacturing process of LEDs .

Synthesis of α-Aryl-β-diketones

2,2,6,6-Tetramethyl-3,5-heptanedione has been used in the synthesis of α-aryl-β-diketones . These compounds are often used in the development of pharmaceuticals and agrochemicals.

Synthesis of Dicyanamidobenzene-bridge Diruthenium Complex

This compound has been used as an ancillary ligand in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in catalysis and materials science.

Synthesis of Orange-emitting Iridium (III) Complex

2,2,6,6-Tetramethyl-3,5-heptanedione has been used in the synthesis of an orange-emitting iridium (III) complex . This complex could be used in the development of new light-emitting materials.

Other Organometallic Compounds

Finally, this compound can be used in the synthesis of other organometallic compounds . These compounds have a wide range of applications, including use as catalysts, in materials science, and in the synthesis of complex organic molecules.

Wirkmechanismus

Target of Action

The primary target of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) is metal ions . It acts as a bidentate ligand , forming stable complexes with various metal ions .

Mode of Action

The compound has a β-diketone structure that can easily form a stable enol form through keto-enol tautomerism . In alkaline conditions, the hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen anion can easily coordinate with various metal ions to form stable complexes .

Biochemical Pathways

The compound is involved in various reactions as an air-stable ligand for metal catalysts . It serves as a substrate for heterocycles and is used in the synthesis of α-aryl-β-diketones .

Pharmacokinetics

The pharmacokinetic properties of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99It is known to be a stable, anhydrous reagent .

Result of Action

The compound’s action results in the formation of stable complexes with metal ions . These complexes can be used as catalysts in various organic synthesis reactions . More importantly, the metal complexes of this compound can be widely used as MOCVD precursors, and further prepared into precious metal thin films and other semiconductor materials .

Action Environment

The compound is stable in pure air and water . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of ozone, hydrogen sulfide, or air containing sulfur .

Eigenschaften

IUPAC Name |

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBNGVKKKAFAJ-USRGLUTNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/O.[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)